3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound characterized by a fused ring system that combines a triazole and a benzimidazole moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structure enables interactions with various biological targets, making it a valuable scaffold for drug development and research.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1491-04-9, and it is available for purchase from various chemical suppliers. Its synthesis and characterization have been documented in numerous scientific studies, highlighting its importance in both academic and industrial research.
3H-[1,2,4]triazolo[4,3-a]benzimidazole falls under the classification of heterocyclic compounds, specifically those incorporating both triazole and benzimidazole rings. These types of compounds are known for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
The synthesis of 3H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2-aminobenzimidazole with hydrazine derivatives.
Industrial production may employ continuous flow reactors to optimize yield and purity while using catalysts to enhance reaction efficiency .
The molecular structure of 3H-[1,2,4]triazolo[4,3-a]benzimidazole consists of a fused triazole and benzimidazole ring system. This unique configuration contributes to its biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized derivatives .
3H-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical transformations:
The mechanism of action for 3H-[1,2,4]triazolo[4,3-a]benzimidazole primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance:
3H-[1,2,4]triazolo[4,3-a]benzimidazole has several scientific applications:
3H-[1,2,4]Triazolo[4,3-a]benzimidazole is a fused polycyclic heterocycle characterized by a benzimidazole scaffold annulated with a 1,2,4-triazole ring at the [4,3-a] positions. Its molecular formula is C₈H₆N₄, with a molecular weight of 158.16 g/mol and a CAS Registry Number of 1491-04-9 [3]. The systematic IUPAC name is 1H-[1,2,4]triazolo[4,3-a]benzimidazole, though it is interchangeably referenced as 3H-s-Triazolo[4,3-a]benzimidazole or 3H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole in chemical databases [3] [6]. Key identifiers include:
c1ccc2c(c1)nc3n2CN=N3
JBMXDGPJHWHEQF-UHFFFAOYSA-N
[3] Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1491-04-9 |
Molecular Formula | C₈H₆N₄ |
Molecular Weight | 158.16 g/mol |
IUPAC Name | 1H-[1,2,4]triazolo[4,3-a]benzimidazole |
Synonyms | 3H-s-Triazolo[4,3-a]benzimidazole; 3H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole |
Table 2: Calculated Physicochemical Properties
Property | Value | |
---|---|---|
Density | 1.571 g/cm³ | |
Boiling Point | 316.025°C | |
Flash Point | 144.927°C | |
Refractive Index | 1.848 | [3] |
The molecule exhibits tautomerism due to the mobile hydrogen atom on the triazole ring, influencing its reactivity. Its fused bicyclic system contributes to planarity and rigidity, enabling π-π stacking interactions critical for biological and material applications [7].
The chemistry of 1,2,4-triazoles began with Bladin's foundational syntheses in 1885, though fused variants like 3H-[1,2,4]triazolo[4,3-a]benzimidazole emerged later during mid-20th-century explorations of benzimidazole hybrids [5]. Initial routes relied on cyclocondensation reactions between 2-aminobenzimidazole and hydrazine derivatives, typically in ethanol or acetonitrile under reflux . Industrial scalability remained limited until advances in continuous-flow reactors and catalytic cyclization methods improved yields and purity post-2000 [7].
The compound’s structural characterization accelerated with modern spectroscopic techniques:
Historically, its synthesis was optimized to address challenges like low yields (30–50%) and byproduct formation. Contemporary green chemistry approaches now utilize microwave irradiation and solvent-free conditions, reducing reaction times from hours to minutes [7].
Medicinal Chemistry
This scaffold is a privileged structure in drug design due to its dual hydrogen-bonding capacity, moderate lipophilicity (LogP ≈ 1.8), and bioisosteric similarity to purines. Key pharmacological attributes include:
Material Science
The compound’s heteroatom-rich structure enables diverse applications:
Application | Function | Performance Metrics | |
---|---|---|---|
Corrosion Inhibitors | Metal surface passivation | >90% inhibition efficiency | |
Fuel Cell Membranes | Proton-conductive matrices | Thermal stability: 400°C; Conductivity: 0.1–0.3 S/cm | |
OLEDs | Electron-transport materials | Electron affinity: 2.8 eV | [4] |
Compound Name | Context of Mention | |
---|---|---|
3H-[1,2,4]Triazolo[4,3-a]benzimidazole | Core subject of the article | |
1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione | Structural analog with sulfur substitution | [6] |
Benzimidazole-1,2,3-triazole hybrids | Antimicrobial/antiviral agents | [2] |
Fluconazole, Voriconazole | Reference antifungal drugs | [7] |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1